molecular formula C16H32 B095156 2,2,4,4,6,6,8-Heptamethylnonane CAS No. 15220-85-6

2,2,4,4,6,6,8-Heptamethylnonane

Cat. No. B095156
CAS RN: 15220-85-6
M. Wt: 226.44 g/mol
InChI Key: URRHKOYTHDCSDA-UHFFFAOYSA-N
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Description

2,2,4,4,6,6,8-Heptamethylnonane, also known as HMN or Isohexadecane, is a highly branched alkane . It has a molecular weight of 226.44 and is used as a reference compound for determining cetane ratings . It is also a candidate branched alkane representative in surrogate mixtures for diesel and jet fuels .


Molecular Structure Analysis

The molecular formula of 2,2,4,4,6,6,8-Heptamethylnonane is C16H34 . The structure is highly branched, which contributes to its unique properties .


Physical And Chemical Properties Analysis

2,2,4,4,6,6,8-Heptamethylnonane has a boiling point of 513.2 K and a density of 0.793 g/mL at 25 °C . Its refractive index is 1.439 .

Scientific Research Applications

  • Plasma Polymerization Applications : HMN is used as a precursor for atmospheric plasma dielectric barrier deposition to create hydrophobic coatings. These coatings exhibit low fragmentation and better crosslinking with increased precursor amount (Vos et al., 2013).

  • Combustion and Fuel Research : HMN, also known as iso-cetane, is a key reference compound for cetane ratings in fuels. It serves as a representative branched alkane in surrogate mixtures for diesel and jet fuels, aiding in the study of autoignition at various temperatures and pressures relevant to internal combustion engines (Oehlschlaeger et al., 2009).

  • Chemical Kinetic Modeling : Research includes the development of kinetic models for the oxidation of HMN in jet-stirred reactors. These models help in understanding the oxidation processes of HMN under various conditions, although the prediction of intermediates can be challenging due to simplified chemistry in the models (Dagaut & Hadj-Ali, 2009).

  • Physical Property Analysis : Studies have been conducted on the physical properties such as density, viscosity, and speed of sound of HMN in different mixtures and conditions. This research is crucial for applications in formulating fuel mixtures and understanding their behavior under various temperatures and pressures (Prak et al., 2015).

  • Biodegradation Studies : HMN has been studied for its biodegradability, particularly by marine bacterial communities. Understanding the biodegradation pathways of HMN is important for assessing its environmental impact and its potential use in bioremediation strategies (Rontani & Giusti, 1986).

  • Medical and Biological Research : HMN has been used to study peroxisome proliferation in rat liver. This research provides insights into the biochemical and cellular responses to HMN exposure, which is important for understanding its toxicity and potential health impacts (Ikeda et al., 1988).

Safety And Hazards

2,2,4,4,6,6,8-Heptamethylnonane may be fatal if swallowed and enters airways. It is harmful if inhaled or swallowed and may cause damage to organs. Repeated exposure may cause skin dryness or cracking .

Future Directions

While specific future directions for 2,2,4,4,6,6,8-Heptamethylnonane are not mentioned in the search results, its use as a reference compound for determining cetane ratings and as a representative in surrogate mixtures for diesel and jet fuels suggests potential applications in fuel technology .

properties

IUPAC Name

2,2,4,4,6,6,8-heptamethylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h13H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUBCTHNBWFPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871966
Record name 2,2,4,4,6,6,8-Heptamethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4,6,6,8-Heptamethylnonane

CAS RN

109485-61-2, 15220-85-6
Record name 2,2,4,4,6,6,8-Heptamethylnonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109485-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 2-methyl-, tetramer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015220856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4,6,6,8-Heptamethylnonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109485612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, 2,2,4,4,6,6,8-heptamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 2-methyl-, tetramer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4,4,6,6,8-Heptamethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4,6,6,8-HEPTAMETHYLNONANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5FCM0QM9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
E Kiran, JK Gillham - Journal of Applied Polymer Science, 1976 - Wiley Online Library
The thermal decomposition of low‐density polyethylene, isotactic polypropylene, and polyisobutylene has been studied in helium at a heating rate of 20C/min using an experimental …
Number of citations: 154 onlinelibrary.wiley.com
K Min, K Kim, T Lee - icders.org
Fuel reactivity is one of the key characteristic parameters of fuel combustion. A mixture of fuel and oxidizer under autoignition condition ignites after certain amount of time–ignition delay …
Number of citations: 0 www.icders.org
K Kim, JI Ryu, B McGann, K Min, J Temme… - AIAA Scitech 2021 …, 2021 - arc.aiaa.org
View Video Presentation: https://doi.org/10.2514/6.2021-1245.vid The autoignition characteristics of an alternative alcohol to jet (ATJ) fuel are examined by analyzing chemical ignition …
Number of citations: 8 arc.aiaa.org
G Castello, F Grandi, S Munari - Radiation Research, 1975 - meridian.allenpress.com
The gamma radiolysis of liquid 2,2,4-trimethylpentane and 2,2,5-trimethylhexane at room temperature was investigated under vacuum, at different doses. The effect of some additives …
Number of citations: 5 meridian.allenpress.com
F Wang, J Shan, MA Islam, IP Herman, M Bonn… - Nature Materials, 2006 - nature.com
The response of charge to externally applied electric fields is an important basic property of any material system, as well as one critical for many applications. Here, we examine the …
Number of citations: 172 www.nature.com
L Delforce, F Duprat, JL Ploix, JF Ontiveros… - ACS …, 2022 - ACS Publications
The hydrophobicity of oils is a key parameter to design surfactant/oil/water (SOW) macro-, micro-, or nano-dispersed systems with the desired features. This essential physicochemical …
Number of citations: 4 pubs.acs.org
RC Boehm, Z Yang, JS Heyne - Energy & Fuels, 2022 - ACS Publications
A quantitative structure–property relationship model has been developed to predict the threshold sooting index (TSI) of arbitrary mixtures of aliphatic and aromatic hydrocarbons of …
Number of citations: 11 pubs.acs.org
ML Poutsma - Journal of analytical and applied pyrolysis, 2005 - Elsevier
Two models for formation of volatile n-mers from pyrolysis of polyisobutylene at mild conditions are compared: the random scission model of Lehrle and the back-biting model of …
Number of citations: 14 www.sciencedirect.com
M Shim, P Guyot-Sionnest - The Journal of chemical physics, 1999 - pubs.aip.org
The presence of a large permanent dipole moment has important implications on our understanding of nanocrystalline materials. We report the results of dielectric dispersion studies of …
Number of citations: 419 pubs.aip.org
K Kim, JI Ryu, W Lee, P Wiersema, E Mayhew… - Available at SSRN … - papers.ssrn.com
This work assesses the chemical ignition delay behavior of an isoparaffinic alcohol-to-jet (ATJ) fuel, one of the certified sustainable aviation fuels (SAFs). We performed the chemical …
Number of citations: 0 papers.ssrn.com

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